3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Description
3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a benzamide core, making it a subject of interest in organic chemistry and pharmacology.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-22-14-6-5-7-15(12-14)26-9-8-20-19(21)13-10-16(23-2)18(25-4)17(11-13)24-3/h5-7,10-12H,8-9H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPXIJJPFCXMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core and subsequent functionalization with methoxy groups. The synthetic route often includes:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Methoxylation: Introduction of methoxy groups at specific positions on the benzene ring using reagents like dimethyl sulfate or methanol in the presence of a base.
Etherification: The final step involves the reaction of the methoxy-substituted benzamide with 3-methoxyphenol under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide can be compared with other similar compounds, such as:
3,4,5-trimethoxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide: Similar in structure but with a different position of the methoxy group on the phenoxy ring.
3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide: Contains a methyl group instead of a methoxy group on the phenoxy ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can significantly influence its chemical properties and biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
